molecular formula C22H25N3O4 B11366759 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11366759
M. Wt: 395.5 g/mol
InChI Key: KFZHPBRIJMCKAO-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide typically involves the formation of the oxadiazole ring followed by the attachment of the butoxyphenyl and dimethylphenoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride can yield oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide include other oxadiazole derivatives such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4/c1-4-5-13-27-18-11-9-17(10-12-18)21-22(25-29-24-21)23-20(26)14-28-19-8-6-7-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,23,25,26)

InChI Key

KFZHPBRIJMCKAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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